N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Description
N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a piperazine ring with a diazabicyclooctane framework, which may contribute to its distinctive chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N5O/c1-16(2)12-20(9-8-19(16)3)7-6-17-15(22)21-11-13-4-5-14(21)10-18-13/h13-14,18H,4-12H2,1-3H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPFSYWGZGRKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C)CCNC(=O)N2CC3CCC2CN3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 3,3,4-trimethylpiperazine. This can be achieved through the alkylation of piperazine with appropriate alkyl halides under basic conditions.
Attachment of the Diazabicyclooctane Moiety: The next step involves the introduction of the diazabicyclooctane structure. This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with a diazabicyclooctane precursor.
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, typically using a carboxylic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and diazabicyclooctane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide likely involves its interaction with specific molecular targets. The piperazine and diazabicyclooctane rings may allow it to bind to enzymes or receptors, modulating their activity. This binding could affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
- N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide
Uniqueness
Compared to similar compounds, N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]-2,5-diazabicyclo[2.2.2]octane-2-carboxamide features an additional methyl group on the piperazine ring, which may enhance its binding affinity and specificity for certain biological targets. This structural variation can lead to differences in its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
